[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine
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Overview
Description
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine is a chemical compound characterized by the presence of a benzodioxole ring attached to a cyclopropylmethanamine group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and transporters in the brain .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Preparation Methods
The synthesis of [1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Cyclopropylmethanamine Synthesis: The cyclopropylmethanamine moiety can be prepared by reacting cyclopropylcarbinol with ammonia or an amine under high-pressure conditions.
Chemical Reactions Analysis
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of benzodioxole-containing molecules with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine can be compared with other benzodioxole-containing compounds, such as:
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the cyclopropylmethanamine group.
Methylenedioxyphenyl Compounds: These compounds share the benzodioxole ring but have different substituents, leading to varied biological activities.
Cyclopropylamines: Compounds containing the cyclopropylamine moiety but without the benzodioxole ring, which may exhibit different chemical and biological properties.
Properties
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJFNNGJVCPBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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